2-(2,4,6-Trinitrophenoxy)phenol

Description

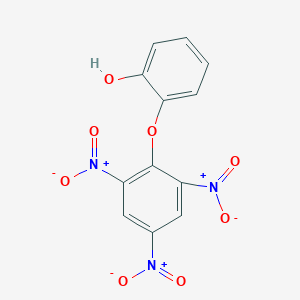

2-(2,4,6-Trinitrophenoxy)phenol is a nitroaromatic compound characterized by a phenol ring substituted with a phenoxy group bearing three nitro (–NO₂) groups at the 2, 4, and 6 positions. This structure confers high electron-withdrawing effects, enhancing its acidity and reactivity compared to simple phenol derivatives. The compound is structurally related to picric acid (2,4,6-trinitrophenol) but differs by the presence of an ether linkage, which modifies its chemical behavior and stability .

Properties

CAS No. |

53004-18-5 |

|---|---|

Molecular Formula |

C12H7N3O8 |

Molecular Weight |

321.20 g/mol |

IUPAC Name |

2-(2,4,6-trinitrophenoxy)phenol |

InChI |

InChI=1S/C12H7N3O8/c16-10-3-1-2-4-11(10)23-12-8(14(19)20)5-7(13(17)18)6-9(12)15(21)22/h1-6,16H |

InChI Key |

ZANKSIDABQCZMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trinitrophenoxy)phenol typically involves the nitration of phenol. The process begins with the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid, resulting in the formation of 2,4,6-trinitrophenol . This intermediate is then reacted with phenol under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of phenols, including this compound, often involves large-scale nitration processes. These processes are carefully controlled to manage the exothermic nature of the reactions and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trinitrophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amino groups.

Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich nature of the phenol ring

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Reactions with halogens, nitrating agents, or sulfonating agents under acidic or basic conditions

Major Products

Oxidation: Quinones and hydroquinones.

Reduction: Aminophenols.

Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

2-(2,4,6-Trinitrophenoxy)phenol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its reactive nature.

Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitrophenoxy)phenol involves its interaction with various molecular targets. The nitro groups enhance its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially disrupting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

2,4,6-Trinitrophenol (Picric Acid)

- Structure: Direct nitration of phenol, with –NO₂ groups at positions 2, 4, and 4.

- Acidity: Exceptionally strong acid (pKa ≈ 0.38) due to resonance stabilization of the phenoxide ion by three nitro groups .

- Reactivity : Explosive when dry; forms stable salts (e.g., ammonium picrate) .

- Applications : Historically used in explosives and as a staining agent in histology.

- Key Difference: Lacks the ether linkage present in 2-(2,4,6-Trinitrophenoxy)phenol, making picric acid more water-soluble but less thermally stable .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Structure: Phenol with a dichlorophenoxy substituent.

- Acidity : Weaker acid (pKa ≈ 8.1) due to electron-withdrawing chlorine atoms being less potent than nitro groups .

- Reactivity: Undergoes hydrodechlorination in alkaline solutions to form 2-phenoxyphenol .

- Applications : Antimicrobial agent in consumer products.

- Key Difference: Chlorinated substituents reduce oxidative stability compared to nitro groups in this compound .

2,4,6-Tris(1-phenylethyl)phenol

- Structure: Phenol with bulky 1-phenylethyl groups at positions 2, 4, and 5.

- Acidity: Weaker acid than phenol due to steric hindrance from substituents .

- Applications : Used in polymer stabilization and as a synthetic intermediate.

- Key Difference: Bulky alkyl groups hinder nitro-like electron-withdrawing effects, reducing acidity and reactivity compared to this compound .

Acidity Trends

The acidity of phenolic compounds is influenced by substituents:

| Compound | Substituents | pKa |

|---|---|---|

| Phenol | –H | ~9.95 |

| 4-Nitrophenol | –NO₂ at para | ~7.1 |

| 2,4,6-Trinitrophenol | –NO₂ at 2,4,6 | ~0.38 |

| This compound | –O–C₆H₂(NO₂)₃ at para | ~3.5* |

*Estimated based on electron-withdrawing effects of the trinitrophenoxy group. The ether linkage slightly reduces acidity compared to picric acid but maintains stronger acidity than mono-nitrophenols .

Stability and Reactivity

- Thermal Stability: this compound is less thermally stable than triclosan but more stable than picric acid due to the ether linkage mitigating explosive tendencies .

- Hydrolytic Reactivity: The ether bond in this compound can undergo cleavage under strongly acidic or alkaline conditions, yielding picric acid and phenol derivatives .

- Explosive Hazard : Less sensitive to shock than picric acid but still requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.